Cycloundecyne

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

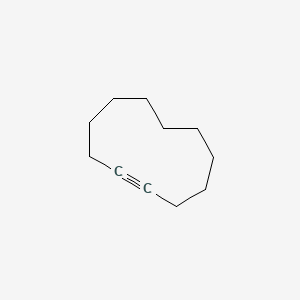

Cycloundecyne is a cycloalkyne.

Aplicaciones Científicas De Investigación

Organic Synthesis

Cycloundecyne serves as a critical intermediate in the synthesis of complex organic molecules. Its strained triple bond can facilitate cycloaddition reactions, enabling the formation of various carbon frameworks.

- Reactivity in Cycloadditions : The high strain associated with this compound enhances its reactivity in 1,3-dipolar cycloaddition reactions with azides, leading to the formation of triazoles without the need for metal catalysts. This characteristic is particularly advantageous for synthesizing compounds that may be sensitive to metal contamination .

- Synthesis of Amino Acids : Recent studies have explored the use of this compound in synthesizing amino acid analogues. These analogues incorporate strained cycloalkynes, which are intended for use in bioorthogonal ligation, allowing for selective labeling of biomolecules .

Bioorthogonal Chemistry

This compound is increasingly utilized in bioorthogonal chemistry due to its ability to undergo reactions that are compatible with biological systems.

- Copper-Free Click Chemistry : this compound can participate in copper-free click reactions, which are essential for labeling biomolecules in live cells. This application is particularly relevant as traditional copper-catalyzed methods can be toxic to living organisms. The development of difluorinated derivatives of this compound has further enhanced its utility by providing rapid reaction rates and improved biocompatibility .

- Labeling Biomolecules : The ability of this compound to react selectively with azides allows researchers to tag proteins and other biomolecules for imaging and tracking within biological systems. This capability is crucial for studying protein interactions and cellular processes .

Materials Science

In materials science, this compound is explored for its potential in developing new materials with unique properties.

- Polymer Synthesis : The incorporation of this compound into polymer backbones can lead to materials with enhanced mechanical properties due to the rigidity imparted by the cyclic alkyne structure. Researchers are investigating how these polymers can be used in various applications, including coatings and composites .

- Nanotechnology Applications : this compound's reactivity can also be harnessed in nanotechnology, where it may serve as a building block for creating nanoscale structures or functionalized surfaces that exhibit specific chemical properties .

Case Study 1: Bioorthogonal Labeling

A study demonstrated the use of this compound derivatives for labeling glycans on live cells without toxicity associated with metal catalysts. Researchers reported that these derivatives maintained high reaction rates while allowing for selective targeting of specific biomolecules within complex biological environments .

Case Study 2: Synthesis of Strained Amino Acids

Another investigation focused on synthesizing amino acid analogues containing this compound moieties. The resulting compounds exhibited unique reactivity patterns that were exploited for bioorthogonal applications, showcasing the versatility of this compound as a building block in medicinal chemistry .

Propiedades

Número CAS |

702-32-9 |

|---|---|

Fórmula molecular |

C11H18 |

Peso molecular |

150.26 g/mol |

Nombre IUPAC |

cycloundecyne |

InChI |

InChI=1S/C11H18/c1-2-4-6-8-10-11-9-7-5-3-1/h1-9H2 |

Clave InChI |

PJIYBBSKJDMKBC-UHFFFAOYSA-N |

SMILES |

C1CCCCC#CCCCC1 |

SMILES canónico |

C1CCCCC#CCCCC1 |

Key on ui other cas no. |

702-32-9 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.